molecular formula C24H24N2O3 B2691722 N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-naphthamide CAS No. 921560-21-6

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-naphthamide

Cat. No.: B2691722
CAS No.: 921560-21-6
M. Wt: 388.467
InChI Key: HHHNMCTVIMPHPW-UHFFFAOYSA-N
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Description

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-naphthamide is a potent and selective chemical probe for the second bromodomain of BRD4 (BRD4 BD2). This compound, also known as GSK986, exhibits high affinity and selectivity for the BD2 domain over the BD1 domain within the BET family of proteins, which includes BRD2, BRD3, and BRD4. This selectivity profile makes it an invaluable tool for dissecting the distinct biological functions of the two bromodomains . The primary research value of this compound lies in its utility for investigating BRD4 BD2-specific signaling in oncology, immunology, and inflammatory disease contexts. By selectively inhibiting BRD4 BD2, researchers can probe the mechanistic role of this domain in gene regulation, particularly at super-enhancers associated with key disease drivers, without disrupting the BD1-mediated functions. Its application has been demonstrated in studies exploring the treatment of interferon-driven autoimmune diseases, where selective BD2 inhibition showed efficacy in suppressing pathogenic gene expression programs . This tool compound enables a more precise understanding of bromodomain biology and facilitates the development of targeted epigenetic therapies.

Properties

IUPAC Name

N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O3/c1-4-26-20-14-17(12-13-21(20)29-15-24(2,3)23(26)28)25-22(27)19-11-7-9-16-8-5-6-10-18(16)19/h5-14H,4,15H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHHNMCTVIMPHPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC(=C2)NC(=O)C3=CC=CC4=CC=CC=C43)OCC(C1=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-naphthamide is a complex organic compound that belongs to the class of oxazepines. This article explores its biological activity, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by an oxazepine ring fused with a naphthamide moiety. Its molecular formula is C22H26N2O4C_{22}H_{26}N_{2}O_{4} with a molecular weight of 382.5 g/mol. The presence of specific functional groups in its structure contributes to its biological activity.

PropertyValue
Molecular FormulaC22H26N2O4C_{22}H_{26}N_{2}O_{4}
Molecular Weight382.5 g/mol
CAS Number921543-12-6

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The mechanisms may include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical metabolic pathways.
  • Receptor Binding : It may bind to receptors, modulating signaling pathways that influence cellular responses.
  • DNA/RNA Interaction : Potential interactions with genetic material could affect gene expression and cellular function.

Biological Activity Studies

Research on the biological activity of this compound has indicated several promising applications:

  • Antitumor Activity : Studies suggest that derivatives of oxazepines exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to this have shown IC50 values in the nanomolar range against specific cancer types.
  • Anti-inflammatory Effects : The compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators in vitro.
  • Antimicrobial Activity : Preliminary studies indicate potential antimicrobial effects against certain bacterial strains.

Case Study 1: Antitumor Efficacy

A study published in a peer-reviewed journal evaluated the antitumor effects of related oxazepine compounds. The results demonstrated that these compounds could significantly reduce tumor growth in xenograft models through apoptosis induction and cell cycle arrest.

Case Study 2: Enzyme Inhibition

Research focused on the inhibition of carbonic anhydrases by sulfonamide derivatives revealed that compounds structurally related to N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin) showed promising results with IC50 values indicating strong inhibitory potential against these enzymes.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily studied for its potential therapeutic applications. Its structural features suggest it may exhibit pharmacological activities that can be exploited in drug development.

Anticancer Properties

Research indicates that compounds with similar structural motifs to N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-naphthamide have shown promise in anticancer therapies. The oxazepine ring is known for its ability to interact with biological targets involved in cancer proliferation and metastasis.

Case Study:
A study demonstrated that derivatives of oxazepine compounds inhibited tumor growth in various cancer cell lines by inducing apoptosis and cell cycle arrest. These findings suggest that this compound could be a candidate for further investigation as an anticancer agent .

Neuroprotective Effects

Another area of interest is the neuroprotective effects of this compound. Preliminary studies have indicated that similar compounds can protect neuronal cells from oxidative stress and apoptosis.

Case Study:
In vitro studies showed that certain oxazepine derivatives reduced neuroinflammation and improved cell viability in models of neurodegenerative diseases like Alzheimer’s. This suggests a potential application for this compound in treating neurodegenerative disorders .

Material Science

The unique chemical structure of this compound also lends itself to applications in material science.

Polymer Chemistry

Due to its reactive functional groups, this compound can serve as a monomer or cross-linking agent in polymer synthesis. Its incorporation into polymer matrices could enhance mechanical properties and thermal stability.

Research Findings:
Studies have shown that incorporating oxazepine derivatives into polymer systems results in materials with improved tensile strength and thermal resistance compared to traditional polymers .

Biological Research

The biological activities of N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-y)-1-naphthamide make it a valuable tool in biological research.

Enzyme Inhibition Studies

The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways.

Example:
Inhibitory assays against enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) have shown promising results. This suggests that the compound may play a role in anti-inflammatory therapies .

Chemical Reactions Analysis

Oxidation Reactions

The oxazepine ring and naphthamide group are susceptible to oxidative modifications.

Reaction TypeReagents/ConditionsProductsReferences
Ring Oxidation KMnO₄ (acidic conditions), CrO₃Hydroxylated derivatives or ring-opening products
Amide Oxidation H₂O₂, Ru catalystsN-oxides or cleavage to carboxylic acids
  • Key Example : Under acidic KMnO₄, the tetrahydrobenzooxazepine ring undergoes oxidation at the 4-oxo position, yielding hydroxylated intermediates or fragmented aromatic systems.

Reduction Reactions

Reductive transformations target the amide group and ketone functionality.

Reaction TypeReagents/ConditionsProductsReferences
Amide Reduction LiAlH₄, THFCorresponding amine (N-(5-ethyl-3,3-dimethyl-4-hydroxy...))
Ketone Reduction NaBH₄, MeOHSecondary alcohol derivatives
  • Selectivity : LiAlH₄ preferentially reduces the amide to an amine without affecting the ketone, while NaBH₄ selectively reduces the ketone to an alcohol .

Substitution Reactions

The naphthamide and ethyl/dimethyl groups participate in nucleophilic and electrophilic substitutions.

Reaction TypeReagents/ConditionsProductsReferences
Naphthamide Hydrolysis HCl (6M), reflux1-Naphthoic acid + amine intermediate
Electrophilic Aromatic Substitution HNO₃/H₂SO₄Nitro-substituted derivatives
  • Hydrolysis Mechanism : Acidic hydrolysis cleaves the amide bond, producing 1-naphthoic acid and a secondary amine .

  • Nitration : The naphthalene ring undergoes nitration at the α-position due to electron-donating effects of the amide group .

Cycloaddition and Cross-Coupling

The aromatic systems enable participation in advanced synthetic transformations.

Reaction TypeReagents/ConditionsProductsReferences
Suzuki Coupling Pd(PPh₃)₄, aryl boronic acidBiaryl-modified derivatives
Diels-Alder Dienophiles (e.g., maleic anhydride)Fused polycyclic adducts
  • Suzuki Example : The naphthalene moiety couples with aryl boronic acids under palladium catalysis to form biaryl systems.

Stability and Degradation

The compound degrades under specific conditions:

FactorConditionsDegradation ProductsReferences
Photolysis UV light (254 nm)Radical-derived fragments
Thermal Decomposition >200°CCO, NH₃, and aromatic hydrocarbons

Comparative Reactivity Table

A comparison with structurally related compounds highlights unique reactivity:

CompoundKey ReactionDifference
N-(5-ethyl-3,3-dimethyl-4-oxo...-7-yl)-2,6-difluorobenzamide Faster hydrolysis due to electron-withdrawing F groupsTarget compound’s naphthamide resists hydrolysis
N-(5-ethyl-3,3-dimethyl-4-oxo...-7-yl)-butyramide Higher solubility in polar solventsTarget compound’s naphthamide reduces solubility

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with three analogs, emphasizing structural variations, synthesis strategies, and inferred physicochemical properties.

Structural Analogues
Compound Name Core Structure Substituent (Position 7) Molecular Formula Molecular Weight (g/mol)
N-(5-Ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-naphthamide (Target) Benzo[b][1,4]oxazepine 1-Naphthamide C₂₆H₂₅N₂O₃ 425.50
N-(5-Ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-difluorobenzamide Benzo[b][1,4]oxazepine 3,4-Difluorobenzamide C₂₁H₂₁F₂N₂O₃ 394.40
(E)-4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide Benzamide Thiazolidinone-linked phenyl C₁₈H₁₄N₂O₃S 338.38
2-(3-Oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetic acid derivatives Benzo[b][1,4]oxazine Oxadiazole-methyl Varies ~350–400

Key Observations :

  • Synthetic Routes :
    • The 3,4-difluorobenzamide analog () likely employs carbodiimide-mediated amidation, as seen in analogous benzamide syntheses (e.g., EDCl/HOBt in DMF ).
    • The target compound’s naphthamide group may require extended reaction times or elevated temperatures due to steric hindrance.
  • Bioactivity Inference : Fluorinated benzamides (e.g., 3,4-difluoro derivative ) are often optimized for receptor binding affinity, while bulkier naphthamide groups may enhance selectivity via hydrophobic interactions.
Physicochemical and Pharmacokinetic Trends
Property Target Compound 3,4-Difluorobenzamide Analog Thiazolidinone-Benzamide
Molecular Weight 425.50 394.40 338.38
Estimated logP ~4.2 (High) ~3.1 (Moderate) ~2.8 (Moderate)
Hydrogen Bond Acceptors 3 3 5
Rotatable Bonds 5 4 6

Implications :

  • The target compound’s higher logP may enhance blood-brain barrier penetration, making it suitable for CNS targets.
  • Reduced rotatable bonds in the 3,4-difluoro analog could improve metabolic stability compared to the target.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-naphthamide, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis involves refluxing intermediates (e.g., chloroacetyl chloride with amino-oxadiazole derivatives) under controlled conditions. Optimization requires monitoring reaction progress via TLC and adjusting parameters like temperature, solvent polarity, and stoichiometry. Recrystallization using pet-ether or ethanol improves purity (≥95%) . Challenges include minimizing side reactions (e.g., dimerization) by maintaining anhydrous conditions.

Q. How can the compound’s structural integrity be validated post-synthesis?

  • Methodological Answer : Use X-ray crystallography (via SHELX programs) for unambiguous confirmation of the 3D structure. Refinement with SHELXL allows precise determination of bond angles, torsion angles, and hydrogen bonding networks . Complementary techniques include 1^1H/13^13C NMR (to confirm substituent positions) and high-resolution mass spectrometry (HRMS) for molecular weight validation.

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Methodological Answer : Enzyme-linked assays (e.g., kinase inhibition) or cell viability assays (MTT/CellTiter-Glo) in cancer cell lines. Ensure proper controls (DMSO vehicle) and replicate experiments (n ≥ 3) to assess IC50_{50} values. Data should be analyzed using nonlinear regression models (e.g., GraphPad Prism) .

Advanced Research Questions

Q. How can conflicting solubility data in polar vs. nonpolar solvents be resolved?

  • Methodological Answer : Perform systematic solubility studies using Hansen solubility parameters. For example, compare dimethyl sulfoxide (DMSO), acetonitrile, and chloroform. Use HPLC with UV detection to quantify solubility limits. Contradictions may arise from impurities or polymorphic forms; address via differential scanning calorimetry (DSC) to identify crystalline phases .

Q. What strategies mitigate challenges in crystallizing this compound for XRD studies?

  • Methodological Answer : Employ vapor diffusion or slow evaporation with mixed solvents (e.g., dichloromethane/hexane). If twinning occurs, use SHELXL’s TWIN/BASF commands for refinement . For low-resolution data, apply charge density analysis or synchrotron radiation to enhance signal-to-noise ratios.

Q. How can computational methods predict metabolic stability or toxicity?

  • Methodological Answer : Use in silico tools like SwissADME or ProTox-II to assess cytochrome P450 interactions, metabolic pathways, and hepatotoxicity. Validate predictions with in vitro microsomal stability assays (e.g., human liver microsomes + NADPH cofactor) .

Critical Analysis of Contradictions

  • Structural vs. Spectroscopic Data : Discrepancies between XRD and NMR data (e.g., unexpected coupling constants) may arise from dynamic effects in solution. Use variable-temperature NMR to probe conformational flexibility .
  • Biological Activity Variability : Inconsistent IC50_{50} values across cell lines could reflect differences in membrane permeability or efflux pump expression. Address via ABC transporter inhibition assays (e.g., verapamil) .

Theoretical Frameworks

  • QSAR Modeling : Link electronic properties (e.g., Hammett σ constants) to bioactivity using multivariate regression .
  • Mechanistic Studies : Employ density functional theory (DFT) to explore reaction pathways (e.g., ring-opening of oxazepine under acidic conditions) .

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